
(E)-Butyl 3-(4-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Butyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of nitrophenyl acrylates It is characterized by the presence of a butyl ester group and a nitrophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-Butyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Sodium methoxide, dimethylformamide.
Major Products
Oxidation: 3-(4-aminophenyl)acrylate.
Reduction: 3-(4-nitrophenyl)acrylic acid.
Substitution: Various substituted nitrophenyl acrylates.
Scientific Research Applications
(E)-Butyl 3-(4-nitrophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Butyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate moiety can also participate in Michael addition reactions, which are important in the formation of covalent bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a propyl ester group instead of a butyl ester group.
Uniqueness
(E)-Butyl 3-(4-nitrophenyl)acrylate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
butyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+ |
InChI Key |
DBBAKOSVOAEWCF-RMKNXTFCSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



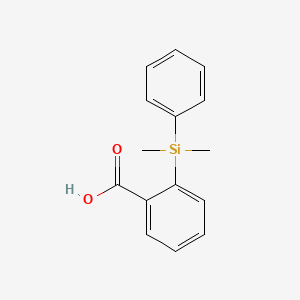

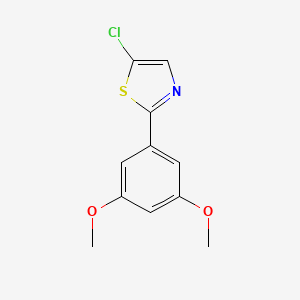
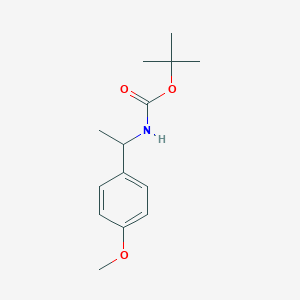
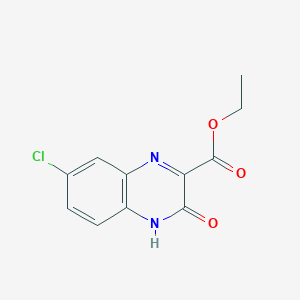
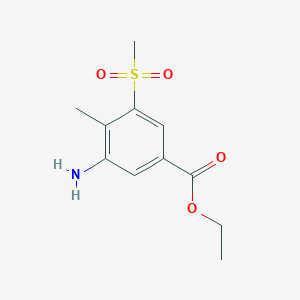
![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
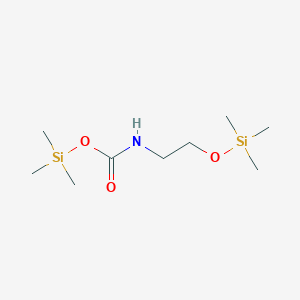
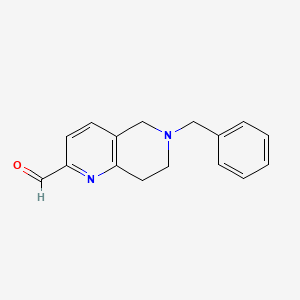
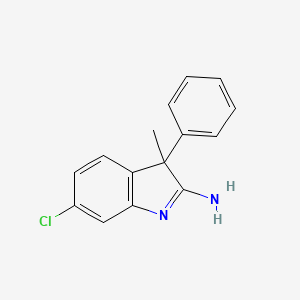
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

